molecular formula C48H40O6 B11968840 12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene CAS No. 55515-81-6

12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene

Katalognummer: B11968840
CAS-Nummer: 55515-81-6
Molekulargewicht: 712.8 g/mol
InChI-Schlüssel: UPRRLDORTYQFKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12,15,36,39,42,45-Hexaoxanonacyclo[448002,1103,8016,25019,24026,35027,32049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene is a complex organic compound with a unique structure characterized by multiple oxygen atoms and a large, multi-ring system

Vorbereitungsmethoden

The synthesis of 12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene involves multiple steps, including the formation of the core structure and the introduction of oxygen atoms. The synthetic routes typically require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce additional oxygen atoms or modify existing functional groups, while reduction reactions may remove oxygen atoms or reduce double bonds.

Wissenschaftliche Forschungsanwendungen

12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene has potential applications in various scientific research fields. In chemistry, it can be used as a model compound to study complex molecular structures and reaction mechanisms. In biology and medicine, it may be investigated for its potential biological activity and therapeutic properties. In industry, the compound could be explored for its use in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

12,15,36,39,42,45-Hexaoxanonacyclo[448002,1103,8016,25019,24026,35027,32049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene can be compared with other similar compounds, such as 8,9,24,25,27,28,30,31-octahydrotetranaphtho[2,1-k:1’,2’-m:2’‘,1’‘-s:1’‘’,2’‘’-u][1,4,7,10,15,18]hexaoxacyclodocosine and 2,23-Pentanodibenzo[q,u]cyclobuta[s][1,4,7,10,13,16]hexaoxacyclodocosin These compounds share some structural similarities but differ in the arrangement and number of oxygen atoms and ring systems The uniqueness of 12,15,36,39,42,45-Hexaoxanonacyclo[448002,1103,8016,25019,24026,35027,32

Eigenschaften

CAS-Nummer

55515-81-6

Molekularformel

C48H40O6

Molekulargewicht

712.8 g/mol

IUPAC-Name

12,15,36,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene

InChI

InChI=1S/C48H40O6/c1-5-13-37-33(9-1)17-21-41-45(37)47-39-15-7-3-11-35(39)19-23-43(47)53-31-32-54-44-24-20-36-12-4-8-16-40(36)48(44)46-38-14-6-2-10-34(38)18-22-42(46)52-30-28-50-26-25-49-27-29-51-41/h1-24H,25-32H2

InChI-Schlüssel

UPRRLDORTYQFKK-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOC6=C(C7=CC=CC=C7C=C6)C8=C(C=CC9=CC=CC=C98)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.